molecular formula C16H12ClN3O B2504197 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 372098-20-9

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2504197
CAS No.: 372098-20-9
M. Wt: 297.74
InChI Key: YGTAKSQYUJCUAB-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group, along with a carboxamide functional group

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The carboxamide group is introduced through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under suitable reaction conditions .

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific target and the biological context .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-12-8-6-11(7-9-12)15-14(16(18)21)10-20(19-15)13-4-2-1-3-5-13/h1-10H,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTAKSQYUJCUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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